molecular formula C6H3F3N2O B15071392 6-(Trifluoromethyl)pyrazine-2-carbaldehyde

6-(Trifluoromethyl)pyrazine-2-carbaldehyde

Cat. No.: B15071392
M. Wt: 176.10 g/mol
InChI Key: BDOBVJBWSNDFEJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O and a molecular weight of 176.1 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which also contains an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-(Trifluoromethyl)pyrazine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-(trifluoromethyl)pyrazine with a suitable oxidizing agent to introduce the aldehyde group at the 2-position of the pyrazine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-(Trifluoromethyl)pyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include trifluoromethylpyrazine carboxylic acid, trifluoromethylpyrazine alcohol, and various substituted pyrazine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)pyrazine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

6-(Trifluoromethyl)pyrazine-2-carbaldehyde can be compared with other similar compounds, such as:

The presence of both the trifluoromethyl and aldehyde groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is advantageous in various applications.

Properties

IUPAC Name

6-(trifluoromethyl)pyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOBVJBWSNDFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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